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Compound of Interest

1-Isopropyl-1H-pyrazole-5-
Compound Name:
carbaldehyde

Cat. No.: B581175

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal
chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive
carbaldehyde group and an isopropyl moiety, makes it a versatile building block for the
synthesis of more complex molecules with potential therapeutic applications. This technical
guide provides a comprehensive overview of its chemical properties, a detailed hypothetical
synthesis protocol, and predicted spectroscopic and physical characteristics based on
established chemical principles and data from analogous structures.

Chemical Properties and Molecular Structure

1-Isopropyl-1H-pyrazole-5-carbaldehyde possesses a five-membered aromatic ring
containing two adjacent nitrogen atoms, which defines it as a pyrazole. The ring is substituted
at the 1-position with an isopropyl group and at the 5-position with a carbaldehyde (formyl)

group.
Molecular Formula: C7H10N20

Molecular Weight: 138.17 g/mol
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IUPAC Name: 1-isopropyl-1H-pyrazole-5-carbaldehyde
CAS Number: 100305-93-9[1][2]

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack
and oxidation, rendering it a useful synthon for a variety of chemical transformations. The
pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the reactivity
is influenced by the existing substituents.

A summary of key identifiers and computed properties is presented in Table 1.

Property Value

Molecular Formula C7H10N20

Molecular Weight 138.17 g/mol

IUPAC Name 1-isopropyl-1H-pyrazole-5-carbaldehyde

CAS Number 100305-93-9[1][2]

SMILES 0O=Cclcn(C(C)C)ncl
Synthesis

A common and effective method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-
Haack reaction, which involves the formylation of an N-substituted pyrazole. The synthesis of
1-Isopropyl-1H-pyrazole-5-carbaldehyde can be envisioned as a two-step process: first, the
synthesis of the 1-isopropyl-1H-pyrazole precursor, followed by its formylation.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-
pyrazole

This protocol is based on the alkylation of pyrazole with an isopropy! halide.
Materials:

e Pyrazole
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 Isopropyl bromide

e Sodium hydride (NaH) 60% dispersion in mineral oil

e Anhydrous N,N-dimethylformamide (DMF)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

e To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert
atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous
DMF is added dropwise at 0 °C.

e The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

e The mixture is cooled back to 0 °C, and isopropyl bromide (1.1 equivalents) is added
dropwise.

e The reaction is stirred at room temperature for 12-18 hours, monitoring the progress by thin-
layer chromatography (TLC).

» Upon completion, the reaction is carefully quenched by the slow addition of saturated
agueous NHa4Cl solution.

e The mixture is extracted with diethyl ether (3 x volume).

e The combined organic layers are washed with water and brine, dried over anhydrous
MgSOea, filtered, and the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford 1-
isopropyl-1H-pyrazole.
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Experimental Protocol: Vilsmeier-Haack Formylation of
1-Isopropyl-1H-pyrazole

This protocol describes the introduction of the carbaldehyde group onto the pyrazole ring.

Materials:

1-Isopropyl-1H-pyrazole

Anhydrous N,N-dimethylformamide (DMF)

Phosphorus oxychloride (POCIs)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, anhydrous DMF (3.0
equivalents) is dissolved in dichloromethane.

The solution is cooled to 0 °C, and phosphorus oxychloride (1.2 equivalents) is added
dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes to form the
Vilsmeier reagent.

A solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise
to the Vilsmeier reagent at O °C.

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-
4 hours. The reaction progress is monitored by TLC.

After completion, the reaction mixture is cooled to 0 °C and slowly poured into a stirred
mixture of ice and saturated aqueous NaHCOs solution to neutralize the excess reagents.
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e The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous
layer is extracted with dichloromethane (3 x volume).

e The combined organic layers are washed with brine, dried over anhydrous MgSOea, filtered,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to yield 1-
isopropyl-1H-pyrazole-5-carbaldehyde.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 1-Isopropyl-1H-pyrazole-5-
carbaldehyde, the following data are predicted based on the analysis of similar pyrazole
derivatives and standard chemical shift values.

H NMR Spectroscopy

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 s 1H Aldehyde proton
~7.6 d 1H Pyrazole H4
~6.5 d 1H Pyrazole H3
~4.8 sept 1H Isopropyl CH
~1.5 d 6H Isopropyl CHs

Predicted solvent: CDCIs

13C NMR Spectroscopy
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Chemical Shift (6, ppm) Assignment
~185 Aldehyde C=0
~145 Pyrazole C5
~140 Pyrazole C3
~112 Pyrazole C4
~55 Isopropyl CH
~22 Isopropyl CHs

Predicted solvent: CDCIs

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

~2970 C-H stretch (isopropyl)
~2870 C-H stretch (aldehyde)
~1680 C=0 stretch (aldehyde)
~1550 C=N stretch (pyrazole ring)
~1470 C=C stretch (pyrazole ring)

Mass Spectrometry

Method: Electron lonization (EI) Predicted m/z: 138.08 (M*), with significant fragments
corresponding to the loss of the isopropyl group and the formyl group.

Physical Properties (Predicted)
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Property Predicted Value
Melting Point Not available
Boiling Point Not available

- Soluble in common organic solvents such as
Solubility )
chloroform, dichloromethane, and methanol.

Reactivity and Potential Applications

The chemical reactivity of 1-lsopropyl-1H-pyrazole-5-carbaldehyde is dominated by the
aldehyde functional group and the pyrazole ring.

Aldehyde Reactions: The aldehyde group can undergo a wide range of reactions, including
oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form
amines. It is also a key participant in condensation reactions with various nucleophiles to
form imines, oximes, and hydrazones, which are important intermediates in the synthesis of
more complex heterocyclic systems.

Pyrazole Ring Chemistry: The pyrazole ring is relatively stable to oxidation and reduction. It
can undergo electrophilic substitution, primarily at the 4-position.

Applications in Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of
biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The
structural motif of 1-lsopropyl-1H-pyrazole-5-carbaldehyde serves as a valuable scaffold
for the development of novel therapeutic agents. Its ability to be readily functionalized allows
for the generation of libraries of compounds for high-throughput screening in drug discovery
programs.

Logical Relationships and Experimental Workflows

The synthesis of 1-Isopropyl-1H-pyrazole-5-carbaldehyde follows a logical progression from
simple starting materials to the final product, as illustrated in the following workflow diagram.
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Caption: Synthetic workflow for 1-Isopropyl-1H-pyrazole-5-carbaldehyde.

The general reactivity of the aldehyde group can be represented in the following diagram,
showcasing its versatility in further synthetic transformations.
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Caption: Reactivity of the aldehyde group in 1-lsopropyl-1H-pyrazole-5-carbaldehyde.

Conclusion

1-Isopropyl-1H-pyrazole-5-carbaldehyde is a valuable heterocyclic compound with significant
potential in synthetic and medicinal chemistry. While experimental data for this specific
molecule is not readily available in the public domain, its chemical properties and reactivity can
be reliably predicted based on well-established principles of organic chemistry. The synthetic
route via N-alkylation of pyrazole followed by Vilsmeier-Haack formylation provides a clear and
feasible pathway for its preparation. The versatile reactivity of the aldehyde group, coupled with
the inherent biological relevance of the pyrazole scaffold, makes this compound a promising
starting material for the development of novel molecules with diverse applications. Further
experimental investigation is warranted to fully characterize this compound and explore its
potential in various fields of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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